4-(1H-Indol-3-yl)butanamide

Beschreibung

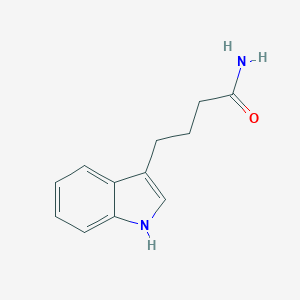

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-indol-3-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPKTMVZHTWNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314136 |

Source

|

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-91-6 |

Source

|

| Record name | 1H-Indole-3-butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 4-(1H-Indol-3-yl)butanamide and its Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds. This guide delves into the therapeutic potential of 4-(1H-indol-3-yl)butanamide, a derivative of the plant auxin indole-3-butyric acid (IBA). While direct therapeutic applications of this specific amide are not yet extensively documented, this paper will extrapolate its potential based on the significant anti-inflammatory and anticancer activities observed in its close derivatives. We will explore the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Prominence of the Indole Scaffold in Therapeutics

The indole ring system is a "privileged" structural motif in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. These include antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]

While indole-3-butyric acid (IBA) is primarily known as a plant hormone that promotes root formation, recent studies have revealed that its derivatives possess significant therapeutic potential in human health.[4][5][6] Specifically, modifications of the butyric acid side chain have led to the discovery of potent anti-inflammatory and anticancer agents.[4][5][7][8] This guide focuses on 4-(1H-indol-3-yl)butanamide, the primary amide derivative of IBA, and explores its therapeutic promise based on the activities of its closely related analogs.

Synthesis of 4-(1H-Indol-3-yl)butanamide

The synthesis of 4-(1H-indol-3-yl)butanamide can be readily achieved from its carboxylic acid precursor, 4-(1H-indol-3-yl)butanoic acid (IBA). The key step involves the activation of the carboxylic acid to facilitate its reaction with an amine source, in this case, ammonia.

Proposed Synthetic Pathway

A common and efficient method for amide synthesis is the conversion of the carboxylic acid to an acyl chloride, followed by amidation.[9]

Caption: Proposed synthesis of 4-(1H-indol-3-yl)butanamide from IBA.

Detailed Experimental Protocol: Synthesis of 4-(1H-Indol-3-yl)butanamide

Materials:

-

4-(1H-Indol-3-yl)butanoic acid (IBA)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH) or Ammonia gas (NH₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 4-(1H-indol-3-yl)butanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(1H-indol-3-yl)butanoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-(1H-indol-3-yl)butanamide.

-

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Therapeutic Applications and Mechanisms of Action

While direct studies on 4-(1H-indol-3-yl)butanamide are limited, compelling evidence from its derivatives suggests significant potential in two primary therapeutic areas: inflammation and cancer.

Anti-inflammatory Potential

Causality behind Experimental Choices: The choice to investigate the anti-inflammatory potential of indole-3-butyric acid derivatives stems from the well-established anti-inflammatory properties of other indole-containing compounds, such as Indomethacin.[10] The structural similarity suggests that these compounds may interact with similar biological targets.

Field-Proven Insights: Studies on indole-hydrazone derivatives of 4-(1H-indol-3-yl)butanoic acid have shown a remarkable reduction in carrageenan-induced edema in animal models, with efficacy surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[7][8] The percentage of edema inhibition for these derivatives ranged from 72.3% to 89.3%, compared to 46% for indomethacin.[7][8]

Proposed Mechanism of Action: Molecular docking studies of these active derivatives revealed high binding scores against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][8] This suggests that 4-(1H-indol-3-yl)butanamide and its derivatives may exert their anti-inflammatory effects through the inhibition of these key enzymes in the prostaglandin synthesis pathway, similar to many NSAIDs.

Caption: Proposed anticancer mechanism via HDAC inhibition.

Methodologies for Biological Evaluation

To validate the therapeutic potential of 4-(1H-indol-3-yl)butanamide, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

Protocol: COX Inhibition Assay

-

Objective: To determine the inhibitory effect of 4-(1H-indol-3-yl)butanamide on COX-1 and COX-2 activity.

-

Method: Use a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

-

Objective: To assess the effect of the compound on inflammatory mediator production in a cellular model.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

-

Data Analysis: Determine the effect of the compound on NO production and assess cell viability using an MTT assay to rule out cytotoxicity.

In Vitro Anticancer Assays

Protocol: HDAC Inhibition Assay

-

Objective: To measure the inhibitory activity of the compound against various HDAC isoforms.

-

Method: Utilize a commercially available HDAC fluorometric assay kit.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the specific HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6), and the fluorogenic substrate.

-

Add various concentrations of the test compound or a known inhibitor (e.g., Trichostatin A).

-

Incubate at 37°C.

-

Add the developer solution and measure the fluorescence.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for each HDAC isoform.

Protocol: Cell Proliferation (MTT) Assay

-

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy Models

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Objective: To evaluate the in vivo anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Protocol: Human Tumor Xenograft Model in Nude Mice (Anticancer)

-

Objective: To assess the in vivo antitumor efficacy.

-

Animals: Athymic nude mice.

-

Procedure:

-

Subcutaneously implant a suitable human cancer cell line (e.g., HepG2) into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound, a positive control (e.g., doxorubicin), or vehicle daily for a specified period.

-

Measure tumor volume and body weight regularly.

-

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Data Summary and Future Directions

The therapeutic potential of 4-(1H-indol-3-yl)butanamide is strongly suggested by the robust anti-inflammatory and promising anticancer activities of its derivatives.

Table 1: Biological Activities of 4-(1H-Indol-3-yl)butanoic Acid Derivatives

| Derivative Class | Therapeutic Area | Key Findings | Reference |

| Indole-hydrazones | Anti-inflammatory | 72.3% - 89.3% edema inhibition in rats | [7][8] |

| Indole-hydrazones | Anticancer | Mild activity against MCF-7 cells | [7][8] |

| Phenyl-substituted amides | Anticancer (HDACi) | IC₅₀ values in the low nanomolar range | [4][5][11] |

The logical next step is the synthesis and systematic biological evaluation of 4-(1H-indol-3-yl)butanamide itself to confirm if the primary amide functional group confers or enhances the observed activities. Further derivatization of the amide nitrogen could also lead to novel compounds with improved potency and selectivity.

Conclusion

4-(1H-indol-3-yl)butanamide represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the significant anti-inflammatory and anticancer activities of its close chemical relatives, there is a strong rationale for its investigation. This guide provides a comprehensive framework for its synthesis and biological evaluation, offering a solid foundation for researchers to unlock the full therapeutic potential of this and other indole-3-butyric acid derivatives.

References

-

Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. (2023). ResearchGate. [Link]

-

Shilpa A.S, Satish Kumar.M. (2024). Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Journal of Advanced Zoology, 45(4). [Link]

-

Shilpa A.S, Satish Kumar.M. (2024). 2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Journal of Advanced Zoology, 45(4). [Link]

-

Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). The... (n.d.). ResearchGate. [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). National Center for Biotechnology Information. [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Taylor & Francis Online. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (2011). PubMed. [Link]

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (2021). National Center for Biotechnology Information. [Link]

-

Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. (2023). ACS Omega. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

-

Oxidized analogs of Di(1 H -indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. (2018). Oncotarget. [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). MDPI. [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). PubMed. [Link]

-

Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations. (2022). National Center for Biotechnology Information. [Link]

-

Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. (2023). Journal of Synthetic Chemistry. [Link]

-

Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2021). MDPI. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ResearchGate. [Link]

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). National Center for Biotechnology Information. [Link]

-

Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. [Link]

-

Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. (2019). Frontiers in Plant Science. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jazindia.com [jazindia.com]

- 8. jazindia.com [jazindia.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-(1H-Indol-3-yl)butanamide

Compound Class: Indole-3-alkanamides | Primary Application: Auxin Precursors & HDAC Inhibitor Scaffolds

Nomenclature & Structural Identity

The systematic name 4-(1H-Indol-3-yl)butanamide is derived through strict IUPAC priority rules, which dictate that the principal functional group determines the parent chain.

Deconstruction of the IUPAC Name

-

Principal Group (Suffix): The amide group (

) has higher priority than the indole ring or the alkyl chain. Thus, the parent structure is a four-carbon amide: Butanamide . -

Numbering: The carbonyl carbon of the amide is designated as C1. The chain is numbered C1 through C4.

-

Substituent: The indole ring is attached to the terminal carbon (C4) of the butanamide chain.

-

Indole Attachment: The connection point on the indole ring is position 3.[1] To indicate the specific tautomer and saturation state, the nitrogen position is defined as 1H.

Synonyms: Indole-3-butyramide; 3-Indolebutyramide;

Chemical Profile

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Core Scaffold | Indole (Benzopyrrole) fused to aliphatic amide |

| H-Bond Donors | 2 (Indole NH, Amide |

| H-Bond Acceptors | 1 (Amide Carbonyl) |

| Predicted LogP | ~1.8 - 2.1 (Lipophilic) |

Synthetic Pathways & Causality

The synthesis of 4-(1H-Indol-3-yl)butanamide is typically achieved via the amidation of its carboxylic acid precursor, Indole-3-butyric acid (IBA) . The choice of synthetic route depends on the required purity and scale.

Protocol: Acid Chloride Activation Route

This method is preferred for laboratory-scale synthesis due to its high conversion rate. It relies on the activation of the carboxylic acid into a highly reactive acyl chloride, followed by nucleophilic attack by ammonia.

Reagents:

-

Thionyl Chloride (

) or Oxalyl Chloride -

Anhydrous Ammonia (

) or Ammonium Hydroxide ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Activation (Acyl Chloride Formation):

-

Dissolve 1.0 eq of IBA in anhydrous DCM under an inert atmosphere (

or Ar). -

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the acid.

-

Add 1.2 eq of Thionyl Chloride dropwise at 0°C. Add a catalytic amount of DMF to facilitate the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

-

Reflux for 2 hours until gas evolution (

, -

Validation: Monitor by TLC (shift in Rf) or aliquot methylation (formation of methyl ester).

-

-

Amidation:

-

Purification:

-

Evaporate solvent.

-

Wash the residue with saturated

(removes unreacted acid) and water (removes ammonium salts). -

Recrystallize from Ethanol/Water to yield the amide as a white/off-white solid.

-

Synthetic Workflow Diagram

Figure 1: Step-wise chemical synthesis from the carboxylic acid precursor.

Pharmacological & Biological Applications[10]

A. Plant Science: The "Slow-Release" Auxin

In plant physiology, 4-(1H-Indol-3-yl)butanamide functions as a conjugate of Indole-3-butyric acid (IBA).

-

Mechanism: It is not an active auxin itself. It acts as a storage form or "slow-release" agent.

-

Metabolic Pathway: Upon absorption, plant amidases hydrolyze the amide bond, releasing free IBA. IBA is then subjected to

-oxidation in the peroxisome to convert into Indole-3-acetic acid (IAA), the primary active auxin. -

Utility: This delayed release prevents "auxin overdose" (herbicide effect) and promotes sustained rooting in plant tissue culture.

B. Medicinal Chemistry: HDAC Inhibition

The indole-amide motif is a privileged scaffold in drug discovery, particularly for Histone Deacetylase (HDAC) inhibitors.

-

Structural Logic: The indole ring acts as a "Cap Group" that interacts with the rim of the enzyme's active site. The butanamide chain serves as a "Linker" that positions the zinc-binding group (ZBG) near the catalytic metal ion.

-

Derivatization: While the primary amide (

) has weak ZBG activity, it is often derivatized into hydroxamic acids (

Biological Signaling Pathway

Figure 2: Metabolic activation pathway in plant systems, illustrating the conversion to active auxin.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | Indole NH: Singlet, ~10.8 ppm (broad).Aromatic: Multiplets, 6.9–7.6 ppm (Indole C2, C4-C7).Amide: Broad singlets, ~6.8 & 7.3 ppm ( |

| IR Spectroscopy | Amide I (C=O): Strong band at 1650–1690 |

| Mass Spectrometry | Molecular Ion: |

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry.[10][11]

-

Indole-3-butyric Acid Properties: PubChem Compound Summary for CID 8617, Indole-3-butyric acid. National Center for Biotechnology Information.

-

HDAC Inhibitor Synthesis: Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Auxin Metabolism: Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants. National Institutes of Health (PubMed).

-

General Amide Synthesis: Butyramide Chemical Properties and Synthesis. Wikipedia / Chemical Data Sources.

Sources

- 1. Sciencemadness Discussion Board - Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Indole-3-butyric acid | 133-32-4 [chemicalbook.com]

- 5. GMD - Indole-3-butyric acid - InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) [gmd.mpimp-golm.mpg.de]

- 6. guidechem.com [guidechem.com]

- 7. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 11. IUPAC Rules [chem.uiuc.edu]

Technical Guide: 4-(1H-Indol-3-yl)butanamide in Cancer Research

Part 1: Executive Summary & Chemical Profile

4-(1H-Indol-3-yl)butanamide (also known as Indole-3-butyramide) represents a critical "privileged scaffold" in medicinal chemistry. While historically recognized as a metabolite in plant-associated endophytes (e.g., Enterobacter ludwigii) where it modulates stress responses, its role in oncology has evolved into that of a high-value synthetic precursor.

In cancer research, this compound serves two distinct functions:

-

Bioactive Metabolite: As a neutral derivative of the auxin Indole-3-butyric acid (IBA), it exhibits lipophilic properties allowing for passive cellular transport, potentially modulating oxidative stress pathways.

-

Synthetic Pivot Point: It is the structural backbone for generating complex heterocyclic derivatives (e.g., thiazolidines, azetidines) that demonstrate potent cytotoxicity against breast cancer cell lines (MCF-7) and kinase inhibitory potential.

This guide details the technical workflow for utilizing 4-(1H-Indol-3-yl)butanamide as a scaffold for developing novel anticancer agents, focusing on synthesis, purification, and biological validation.

Physicochemical Profile

| Property | Data | Relevance to Drug Design |

| IUPAC Name | 4-(1H-indol-3-yl)butanamide | -- |

| Molecular Formula | C₁₂H₁₄N₂O | Small molecule, Rule of 5 compliant |

| Molecular Weight | 202.25 g/mol | Ideal for fragment-based drug discovery |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors/Acceptors | 2 / 1 | Amide group facilitates target binding via H-bonds |

| Solubility | DMSO, Ethanol, Methanol | Requires organic co-solvent for aqueous assays |

Part 2: Mechanistic Action & Therapeutic Potential

The Indole Pharmacophore

The indole ring is a "privileged structure" in oncology, present in approved drugs like Vincristine (tubulin binder) and Sunitinib (RTK inhibitor). The 4-carbon butyryl linker in 4-(1H-Indol-3-yl)butanamide provides conformational flexibility, allowing the terminal amide to reach binding pockets that rigid analogs cannot.

Target Engagement

Research indicates that derivatives synthesized from the 4-(1H-Indol-3-yl)butanamide backbone (specifically thiazolidine-4-ones) exert anticancer effects via:

-

Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2, leading to mitochondrial membrane permeabilization.

-

Cell Cycle Arrest: Interference with tubulin polymerization or kinase activity (e.g., PknG inhibition in bacterial models, translating to serine/threonine kinase inhibition in mammalian cells).

Visualization: Scaffold-to-Target Signaling

The following diagram illustrates how the core scaffold is derivatized to engage apoptotic pathways.

Caption: Transformation of the Indole-3-butanamide scaffold into bioactive derivatives that trigger mitochondrial apoptosis.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Derivatives

Context: Direct use of the amide is rare; it is typically generated in situ or used as an intermediate. The following workflow describes the conversion of the acid precursor to the active amide-derivative (Thiazolidine).

Reagents: Indole-3-butyric acid (IBA), Thionyl chloride (SOCl₂), Hydrazine hydrate, Thioglycolic acid, Anhydrous ZnCl₂.

-

Esterification:

-

Dissolve IBA (0.1 mol) in absolute methanol (120 mL).

-

Saturate with dry HCl gas.[1] Reflux for 2 hours at 90°C.

-

QC Check: Monitor by TLC (Hexane:Ethyl Acetate 3:1).

-

-

Hydrazide Formation (Precursor to Amide):

-

React the ester with hydrazine hydrate in ethanol (reflux 6h).

-

Precipitate and recrystallize to yield Indole-3-butyric acid hydrazide.

-

-

Cyclization to Thiazolidine-4-one Derivative:

-

Step 3a: React hydrazide with an aromatic aldehyde (e.g., 4-bromobenzaldehyde) to form a Schiff base (hydrazone).

-

Step 3b: Dissolve the Schiff base (0.0008 mol) and thioglycolic acid (0.0008 mol) in absolute ethanol (25 mL).

-

Catalyst: Add anhydrous ZnCl₂ (0.0008 mol).

-

Reaction: Reflux for 8 hours.

-

Workup: Cool, filter the precipitate, wash with 3% NaHCO₃ (to remove acid traces), then water. Recrystallize from ethanol.

-

Validation:

-

FTIR: Look for C=O lactam stretch (~1722 cm⁻¹) and NH stretch (~3416 cm⁻¹).[1]

-

Yield: Expected ~77%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: MCF-7 (Breast Cancer) & HepG2 (Liver Cancer).

-

Cell Seeding:

-

Seed cells at

cells/well in 96-well plates. -

Incubate for 24h at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Dissolve 4-(1H-Indol-3-yl)butanamide derivatives in DMSO (Stock 10 mM).

-

Prepare serial dilutions (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) in culture medium.

-

Control: Vehicle control (DMSO < 0.1%).

-

-

Incubation: Treat cells for 48 hours.

-

MTT Addition:

-

Add 10 µL MTT reagent (5 mg/mL) to each well.

-

Incubate 4 hours until purple formazan crystals form.

-

-

Solubilization & Readout:

-

Discard supernatant. Add 100 µL DMSO to dissolve crystals.

-

Measure Absorbance at 570 nm.

-

-

Calculation:

Protocol C: Flow Cytometry (Apoptosis Analysis)

Purpose: To distinguish between necrosis and apoptosis induced by the compound.

-

Staining: Use Annexin V-FITC / Propidium Iodide (PI) kit.

-

Procedure:

-

Harvest treated cells (

) by trypsinization. -

Wash with cold PBS. Resuspend in 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubate 15 min at RT in the dark.

-

-

Analysis:

-

Q1 (Annexin- / PI+): Necrotic cells.

-

Q2 (Annexin+ / PI+): Late apoptotic.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early apoptotic.

-

Success Criterion: Significant shift from Q3 to Q4/Q2 compared to control.

-

Part 4: Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Caption: Integrated workflow for the synthesis and biological evaluation of Indole-3-butanamide derivatives.

Part 5: Challenges & Expert Insights

Solubility Management

The amide functionality improves H-bonding but can reduce solubility in pure water compared to the salt form of the acid.

-

Recommendation: Always prepare a 1000x stock in DMSO. Do not exceed 0.5% final DMSO concentration in cell culture to avoid solvent toxicity masking the compound's effect.

Stability

Indole compounds are susceptible to oxidation (turning pink/brown) upon light exposure.

-

Storage: Store solid compound at -20°C, desiccated, and protected from light. Freshly prepare solutions for each assay.

Specificity

While potent, indole derivatives can be "promiscuous" binders. It is crucial to run a counter-screen on normal fibroblast cells (e.g., HFF-1 or HEK293) to calculate the Selectivity Index (SI).

-

Target: An SI > 2 is acceptable; SI > 10 is excellent.

References

-

Al-Azzawi, A. M., & Hamd, M. (2024).[1] Synthesis and Characterization of Heterocyclic Compounds from Indole Butanoic Acid: Comprehensive Evaluation of Antibacterial and Anticancer Activity. ResearchGate.

-

Saleem, S., et al. (2021).[2] Phytobeneficial and salt stress mitigating efficacy of IAA producing Salt Tolerant strains in Gossypium hirsutum. ResearchGate.

-

PubChem. (n.d.).[3] Indole-3-butyric acid (Related Compound Information). National Center for Biotechnology Information.

-

Fabbri, E., et al. (2005). Heterobicyclic compounds as pharmaceutically active agents. Google Patents (WO2005023818A2).

Sources

Technical Guide: 4-(1H-Indol-3-yl)butanamide as an Antimicrobial Agent

The following technical guide details the characterization, synthesis, and antimicrobial evaluation of 4-(1H-Indol-3-yl)butanamide (Indole-3-butyramide). This document is structured for application scientists and drug discovery researchers, focusing on the compound's potential as a scaffold for anti-virulence and membrane-disrupting therapeutics.

Executive Summary

4-(1H-Indol-3-yl)butanamide (I3B-Amide) represents a pivotal structural derivative of the auxin indole-3-butyric acid (IBA). Unlike its acidic precursor, the amide functionality alters the compound's lipophilicity and hydrogen-bonding capacity, making it a prime candidate for interacting with bacterial membranes and quorum-sensing (QS) receptors. This guide outlines the chemical basis for its deployment as an antimicrobial agent, specifically targeting Gram-positive pathogens (e.g., S. aureus) and biofilm-forming Gram-negatives (e.g., P. aeruginosa).

Key Application Areas:

-

Biofilm Inhibition: Interference with indole-based signaling pathways.

-

Antibiotic Potentiation: Synergistic activity with tetracyclines via membrane permeabilization.

-

Efflux Pump Inhibition: Structural homology to known NorA inhibitors.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical landscape is critical for formulation and assay design. The amide moiety significantly reduces the ionization potential compared to the carboxylic acid, enhancing permeability through non-polar bacterial membranes.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Relevance to Antimicrobial Activity |

| IUPAC Name | 4-(1H-Indol-3-yl)butanamide | Unambiguous identification |

| Molecular Formula | C₁₂H₁₄N₂O | Stoichiometry for synthesis |

| Molecular Weight | 202.25 g/mol | Small molecule; likely good bioavailability |

| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity; facilitates membrane insertion |

| H-Bond Donors | 2 (Indole NH, Amide NH₂) | Critical for receptor binding (e.g., LasR/TraR) |

| H-Bond Acceptors | 1 (Amide C=O) | Interaction with solvent and protein targets |

| pKa | ~16 (Indole NH) | Non-ionizable at physiological pH (7.4) |

Mechanism of Action (MoA)

The antimicrobial efficacy of indole-alkanamides is rarely due to a single target. Instead, it operates via a dual-mechanism involving membrane disruption and signaling interference.

Membrane Perturbation

The lipophilic indole core anchors into the bacterial lipid bilayer, while the polar amide tail interacts with the phosphate headgroups. This "snorkel" effect can disrupt membrane integrity, causing depolarization and leakage of intracellular contents.

Quorum Sensing (QS) Interference

Bacteria utilize indole as an intercellular signal.[1] I3B-Amide acts as a structural mimic, potentially binding to QS receptors (e.g., SdiA in E. coli or LasR in P. aeruginosa) without activating them, effectively silencing virulence factors.

Diagram 1: Dual Mechanism of Action

Caption: Dual pathway showing membrane insertion leading to depolarization and competitive antagonism of Quorum Sensing receptors.[1]

Synthesis & Purification Protocol

Objective: Synthesize high-purity 4-(1H-Indol-3-yl)butanamide from Indole-3-butyric acid (IBA). Rationale: Direct amidation via acid chloride is chosen for high yield and scalability, avoiding the complex purification often required with carbodiimide (EDC/DCC) coupling byproducts.

Reagents

-

Precursor: Indole-3-butyric acid (IBA) (>98% purity).

-

Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

-

Nucleophile: Aqueous Ammonia (28%) or Ammonia gas.

-

Solvent: Dichloromethane (DCM) (Anhydrous).[2]

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Dissolve 10 mmol of IBA in 20 mL anhydrous DCM under nitrogen atmosphere.

-

Critical Step: Add catalytic DMF (2 drops) to facilitate the reaction.

-

Add 12 mmol Oxalyl chloride dropwise at 0°C.

-

Stir at room temperature (RT) for 2 hours. Monitor by TLC (shift in R_f).

-

Note: Evaporate solvent/excess reagent in vacuo to remove HCl/CO/CO₂ byproducts. Redissolve the crude acid chloride in fresh DCM.

-

-

Amidation:

-

Cool the DCM solution of acid chloride to 0°C.

-

Slowly bubble NH₃ gas through the solution OR add dropwise to a stirred solution of 28% NH₄OH (excess) at 0°C.

-

Observation: A white precipitate (product) typically forms immediately.

-

-

Workup & Purification:

-

Filter the precipitate.

-

Wash the solid with cold water (to remove ammonium chloride salts) and cold diethyl ether (to remove unreacted indole impurities).

-

Recrystallization: Dissolve in hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI+).

-

Diagram 2: Synthetic Workflow

Caption: Two-step synthesis via acid chloride activation followed by ammonolysis and recrystallization.

Experimental Validation Protocols

To validate the antimicrobial potential, the following assays must be performed. These protocols are designed to be self-validating through the use of positive and negative controls.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 guidelines.

-

Preparation: Prepare a 10 mM stock solution of I3B-Amide in DMSO.

-

Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or P. aeruginosa PAO1) adjusted to 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control:[3] Ciprofloxacin or Vancomycin.

-

Solvent Control: DMSO (ensure < 1% final concentration).

-

Sterility Control: Media only.

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: Visual turbidity or OD₆₀₀ measurement.

Biofilm Inhibition Assay (Crystal Violet)

Purpose: Assess anti-virulence activity independent of growth inhibition.

-

Culture: Grow bacteria in TSB + 1% Glucose (promotes biofilm) in 96-well plates with sub-MIC concentrations of I3B-Amide (e.g., 1/2 MIC, 1/4 MIC).

-

Incubation: 24-48 hours at 37°C (static).

-

Staining:

-

Discard media and wash wells 3x with PBS (removes planktonic cells).

-

Stain adherent biomass with 0.1% Crystal Violet for 15 min.

-

Solubilize stain with 30% Acetic Acid.

-

-

Quantification: Measure Absorbance at 590 nm.

-

Analysis: Calculate % Inhibition relative to untreated control.

References

-

Li, X., et al. (2015). Indole-based novel small molecules for the modulation of bacterial signalling pathways.[1] ResearchGate. Link

-

Tyson, E. L., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants.[4][5] PubMed (NIH). Link

-

Melander, R. J., & Melander, C. (2017). The Challenge of Conquering the Gram-Negative Bacterial Outer Membrane. ACS Infectious Diseases. Link

-

Sinha, S., et al. (2021).[6] Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.[7][8] NIH / Taylor & Francis. Link

-

Negi, V. J., et al. (2024).[9] Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide. Journal of Advanced Zoology.[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. jazindia.com [jazindia.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(1H-Indol-3-yl)butanamide from Indole-3-Butyric Acid

Introduction: The Significance of Indole-3-Butyric Acid Derivatives

Indole-3-butyric acid (IBA) is a well-known plant hormone belonging to the auxin family, pivotal in stimulating root formation in plant cuttings.[1] Its synthetic derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by the indole scaffold. The amide derivative, 4-(1H-indol-3-yl)butanamide, holds potential as a bioactive molecule, with possible applications ranging from agriculture to pharmaceuticals. The conversion of the carboxylic acid moiety of IBA to an amide group can significantly alter its physicochemical properties, such as solubility, stability, and ability to interact with biological targets. This document provides detailed protocols for the synthesis of 4-(1H-indol-3-yl)butanamide from indole-3-butyric acid, targeting researchers and professionals in chemical synthesis and drug discovery.

Chemical Principles: The Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that results in the formation of a new carbon-nitrogen bond with the elimination of a water molecule. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. This guide details two robust and widely employed methods for this activation and subsequent amidation:

-

Carbodiimide-Mediated Coupling: This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (in this case, ammonia) to form the desired amide.

-

Acyl Chloride Formation: This classic method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide.

Experimental Workflow Visualization

The general workflow for the synthesis of 4-(1H-indol-3-yl)butanamide from indole-3-butyric acid is depicted below.

Caption: General workflow for the synthesis of 4-(1H-indol-3-yl)butanamide.

Protocol 1: Carbodiimide-Mediated Synthesis of 4-(1H-Indol-3-yl)butanamide

This protocol is favored for its mild reaction conditions and is suitable for substrates with sensitive functional groups.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Indole-3-butyric acid (IBA) | ≥98% | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich |

| Ammonium chloride (NH₄Cl) | ≥99.5% | Fisher Scientific |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||

| Brine (saturated aqueous NaCl) | ||

| Anhydrous magnesium sulfate (MgSO₄) | ||

| Ethyl acetate (EtOAc) | ACS Grade | |

| Hexanes | ACS Grade |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add indole-3-butyric acid (1.0 eq.). Dissolve the acid in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM (to a final concentration of approximately 0.1 M).

-

Activation: To the stirred solution at 0 °C (ice bath), add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir the mixture at 0 °C for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq.) in a minimal amount of water and add DIPEA (2.0 eq.). Add this aqueous ammonia solution to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure 4-(1H-indol-3-yl)butanamide.

Protocol 2: Synthesis of 4-(1H-Indol-3-yl)butanamide via the Acyl Chloride

This method is often higher yielding but requires stricter anhydrous conditions due to the moisture sensitivity of the acyl chloride intermediate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Indole-3-butyric acid (IBA) | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) or Oxalyl chloride | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ammonium hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||

| Brine (saturated aqueous NaCl) | ||

| Anhydrous magnesium sulfate (MgSO₄) |

Step-by-Step Procedure

-

Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere, add indole-3-butyric acid (1.0 eq.) and suspend it in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise.

-

Reaction Progression (Acyl Chloride): Allow the reaction to warm to room temperature and stir for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. It is crucial to ensure all the chlorinating agent is removed. The resulting crude indole-3-butyryl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add concentrated ammonium hydroxide (excess, ~5 eq.) dropwise with vigorous stirring.

-

Reaction Progression (Amide): Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.

Characterization of 4-(1H-Indol-3-yl)butanamide

The successful synthesis of the target compound should be confirmed by spectroscopic methods. Below are the predicted spectral data based on the structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.8 (s, 1H, indole N-H), 7.5-6.9 (m, 5H, Ar-H), 6.8 (br s, 1H, amide N-H), 6.5 (br s, 1H, amide N-H), 2.7 (t, 2H, CH₂-indole), 2.1 (t, 2H, CH₂-C=O), 1.8 (m, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5 (C=O), 136.2 (Ar-C), 127.2 (Ar-C), 122.8 (Ar-CH), 120.9 (Ar-CH), 118.3 (Ar-CH), 118.2 (Ar-CH), 114.5 (Ar-C), 111.3 (Ar-CH), 34.5 (CH₂), 25.8 (CH₂), 24.5 (CH₂) |

| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole), ~3300 & ~3180 (N-H stretch, primary amide), ~1640 (C=O stretch, amide I), ~1620 (N-H bend, amide II) |

| Mass Spec. (ESI+) | m/z 203.11 [M+H]⁺, 225.09 [M+Na]⁺ |

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of both protocols, particularly the acyl chloride method, is highly dependent on maintaining strictly anhydrous conditions to prevent hydrolysis of the activated intermediates.

-

Reagent Purity: Use high-purity, anhydrous reagents and solvents for optimal results.

-

Side Reactions: In the carbodiimide method, the formation of N-acylurea byproduct can occur. Careful control of reaction temperature and stoichiometry can minimize this.

-

Purification: The polarity of the product is moderate. A combination of an aqueous workup and chromatography or recrystallization is generally required to obtain a highly pure product.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of 4-(1H-indol-3-yl)butanamide from indole-3-butyric acid. The choice between the carbodiimide-mediated coupling and the acyl chloride route will depend on the scale of the reaction and the presence of other functional groups in the starting material. Proper execution of these protocols and subsequent purification will yield the desired product in good purity, enabling further investigation into its biological activities.

References

-

ScienceMadness Forum. Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this?. [Link]

-

Journal of Synthetic Chemistry. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. [Link]

Sources

Application Note: 4-(1H-Indol-3-yl)butanamide in Cell Culture Systems

This Application Note and Protocol guide details the use of 4-(1H-Indol-3-yl)butanamide (Indole-3-butanamide), a stable amide derivative of the auxin Indole-3-butyric acid (IBA).[1] While primarily utilized in plant tissue culture as a "slow-release" auxin source, emerging research highlights its utility in mammalian systems for exploring indole-based signaling and histone deacetylase (HDAC) modulation.

Introduction & Mechanism of Action

4-(1H-Indol-3-yl)butanamide is a synthetic amide conjugate of Indole-3-butyric acid (IBA). Its utility in cell culture stems from its chemical stability and its role as a "pro-drug" or metabolic precursor.[1]

The "Slow-Release" Mechanism

Unlike free carboxylic acids (like IBA or IAA), which are subject to rapid oxidative degradation and photo-oxidation, the amide linkage in 4-(1H-Indol-3-yl)butanamide renders the molecule more stable in culture media.

-

In Plants: The compound acts as a substrate for amidohydrolases (amidases).[1] These enzymes slowly hydrolyze the amide bond, releasing free IBA in a controlled manner. This prevents "auxin shock"—toxicity caused by high pulses of free hormone—and sustains rooting over weeks.[1]

-

In Mammalian Systems: Indole-3-butanamide is investigated for its lipophilicity and potential to cross cellular membranes before being metabolized into indole-3-butyric acid (a known antioxidant) or acting directly on indole-binding targets (e.g., Aryl Hydrocarbon Receptor - AhR).

Pathway Visualization

The following diagram illustrates the hydrolysis-dependent activation pathway applicable to both plant (auxin signaling) and mammalian (potential HDAC/Antioxidant) models.

Figure 1: Mechanism of Action.[1] The amide serves as a stable reservoir, releasing the active indole-butyric moiety via enzymatic hydrolysis.

Preparation & Handling Protocol

Critical Note: 4-(1H-Indol-3-yl)butanamide is sparingly soluble in water . Direct addition to aqueous media will result in precipitation and inconsistent dosing.[1]

Stock Solution Preparation (100 mM)

Reagents:

-

4-(1H-Indol-3-yl)butanamide (Solid)[2]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade. Ethanol is a secondary alternative but evaporates faster.

Protocol:

-

Weighing: Weigh 20.2 mg of 4-(1H-Indol-3-yl)butanamide (MW ≈ 202.25 g/mol ).

-

Solubilization: Add 1.0 mL of DMSO to the vial. Vortex vigorously for 30–60 seconds until fully dissolved.[1]

-

Note: If the solution remains cloudy, warm gently to 37°C in a water bath.

-

-

Sterilization: Filter the stock solution through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate, as DMSO may degrade it.

-

Storage: Aliquot into amber microcentrifuge tubes (to protect from light). Store at -20°C . Stable for 6 months.

Application 1: Plant Tissue Culture (Rooting Assay)

This protocol is optimized for in vitro rooting of recalcitrant species (e.g., woody plants) where standard IBA causes tissue necrosis.[1]

Media Preparation

Base Media: Murashige and Skoog (MS) or Woody Plant Medium (WPM).[1]

| Component | Concentration | Notes |

| Basal Salts | 1X | Full or Half-strength depending on species. |

| Sucrose | 30 g/L | Carbon source.[1] |

| Gelling Agent | 6-8 g/L Agar | Or 2-3 g/L Phytagel.[1] |

| pH | 5.7 - 5.8 | Adjust before autoclaving.[1] |

Incorporation of Indole-3-butanamide

Timing: Add the sterile herbicide/hormone stock after autoclaving, when the media has cooled to approx. 50°C.

Dosing Table:

| Target Conc. (µM) | Vol. of 100 mM Stock per 1 L Media | Application |

|---|---|---|

| 1.0 µM | 10 µL | General maintenance; mild rooting. |

| 10 µM | 100 µL | Standard rooting induction. |

| 50 µM | 500 µL | Recalcitrant species (pulse treatment).[1] |

Step-by-Step:

-

Autoclave base media at 121°C for 15-20 min.

-

Cool media to 50°C in a water bath.

-

Add the calculated volume of 4-(1H-Indol-3-yl)butanamide stock under a laminar flow hood.

-

Swirl gently to mix (avoid bubbles).

-

Pour into culture vessels (tubes/magentas).

Culture Conditions

-

Photoperiod: 16h Light / 8h Dark.[1]

-

Temperature: 23°C ± 2°C.[1]

-

Observation: Monitor for root initiation starting Day 7. Note that amide-induced rooting is often delayed by 3-5 days compared to free IBA but results in higher quality, non-callused roots due to the slow release.

Application 2: Mammalian Cell Culture (Experimental)

Context: Indole-3-butanamide is used to study amidase activity or as a control for indole-butyric acid-based HDAC inhibitors.

Cytotoxicity & Bioactivity Screening

Cell Lines: HeLa (Cervical), HEK293 (Kidney), or HepG2 (Liver - high metabolic activity).[1]

Protocol:

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Allow to attach overnight (12-18h).

-

Treatment Preparation:

-

Incubation: Treat cells for 24h, 48h, or 72h.

-

Readout:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Stock added to cold media or concentration too high. | Ensure media is at 50°C. Do not exceed 100 µM in aqueous media.[1] Vortex media immediately after addition.[1] |

| No Rooting (Plants) | Low amidase activity in specific plant species.[1] | The plant may lack the enzyme to hydrolyze the amide.[1] Co-treat with a low dose of free IBA (0.1 µM) to "prime" the tissue.[1] |

| Cell Death (Mammalian) | DMSO toxicity or compound overdose.[1] | Check Vehicle Control (0.1% DMSO).[1] If control is healthy, reduce compound concentration below 50 µM. |

| Contamination | Non-sterile stock.[1] | Re-filter stock through 0.22 µm PTFE.[1] Do not autoclave the stock solution.[1] |

References

-

Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. Source:[3] NIH / PubMed Central (2024).[1] Relevance: Establishes the antioxidant capacity of the indole-butyric moiety in mammalian tissues.[1] URL:[Link]

-

Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures. Source: NIH / PubMed Central (2022).[1] Relevance: Demonstrates the use of indole-3-butanamide moieties in drug delivery and HDAC inhibition strategies. URL:[Link]

-

Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium. Source: PubMed (2021).[1][4] Relevance: Provides comparative data on IBA concentrations (10^-11 M to 10^-7 M) useful for benchmarking amide hydrolysis rates. URL:[Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Source: MDPI (2024).[1] Relevance: Review of indole scaffold bioactivity in mammalian cell culture.[1][5] URL:[Link][1]

Sources

- 1. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octa-deuterated JD5037 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Note: 4-(1H-Indol-3-yl)butanamide in High-Throughput Screening

Executive Summary

4-(1H-Indol-3-yl)butanamide (Indole-3-butyramide; I3B-amide) represents a critical "privileged scaffold" in modern high-throughput screening (HTS). Structurally analogous to the neurotransmitter serotonin and the plant hormone indole-3-butyric acid (IBA), this molecule serves as a versatile chemical probe.

This guide details the application of I3B-amide in two distinct HTS contexts:

-

Fragment-Based Drug Discovery (FBDD): As a neutral, lipophilic anchor for exploring serotonergic (5-HT) and melatonergic binding pockets.

-

Enzymatic Mining: As a specific substrate for discovering novel amidases and nitrilases in metagenomic libraries, relevant for industrial biocatalysis and pro-auxin agricultural technologies.

Chemical Handling & Library Preparation

Causality: The indole moiety is oxidation-sensitive. Proper solubilization prevents "false negatives" caused by precipitation or "false positives" caused by oxidative degradation products (e.g., indigo dyes).

Physicochemical Profile[1]

-

CAS No: 1438-34-2

-

MW: 202.25 g/mol

-

LogP: ~1.8 (Predicted) – Ideal for fragment screening (Rule of 3 compliant).

-

Solubility: High in DMSO (>50 mM); Moderate in Ethanol; Low in water (<1 mM without co-solvent).

Stock Solution Protocol (Self-Validating)

-

Weighing: Weigh 10.1 mg of I3B-amide into a distinct amber glass vial (light sensitive).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric). Vortex for 30 seconds.

-

Validation Check: Solution must be clear and colorless to pale yellow. Any turbidity indicates moisture contamination in DMSO.

-

-

Storage: Aliquot into single-use vials under nitrogen gas. Store at -20°C.

-

Stability: Stable for 6 months. Discard if solution turns pink/brown (oxidation).

-

Application I: Enzyme Discovery (Amidase Activity)

Context: I3B-amide is a substrate for amidase enzymes, which convert it into Indole-3-butyric acid (IBA) and ammonia. This reaction is the basis for screening metagenomic libraries for industrial biocatalysts or plant-growth-promoting bacteria.

Mechanism of Action

The screen relies on detecting the release of Ammonia (

Figure 1: Enzymatic hydrolysis pathway utilized in HTS. The conversion of the amide to the acid allows for dual-mode detection (pH shift or ammonia quantification).

HTS Protocol: Colorimetric pH Shift Assay

Objective: Identify bacterial colonies or purified enzymes capable of hydrolyzing I3B-amide.

Materials:

-

384-well clear microplates.

-

Assay Buffer: 5 mM Phosphate Buffer (low capacity), pH 7.2.

-

Indicator: Phenol Red (0.01% w/v).

-

Substrate: I3B-amide (1 mM final concentration).

Workflow:

-

Dispensing: Add 40 µL of Assay Buffer + Phenol Red to all wells.

-

Substrate Addition: Add 0.5 µL of 100 mM I3B-amide DMSO stock (Final: ~1.2 mM).

-

Control: Columns 1 and 2 receive DMSO only (Negative Control).

-

-

Enzyme/Cell Addition: Add 10 µL of cell lysate or purified enzyme library to columns 3-24.

-

Incubation: Seal plates; incubate at 30°C for 4 hours.

-

Readout: Measure Absorbance at 560 nm (Base) and 430 nm (Acid).

-

Hit Criteria: A shift from Red (pH 7.2) to Yellow (pH < 6.[1]8) indicates hydrolysis (Formation of IBA).

-

Data Analysis:

Calculate the

Application II: Fragment-Based Drug Discovery (FBDD)

Context: I3B-amide serves as a "chemical fragment" to probe hydrophobic pockets in GPCRs (specifically 5-HT receptors) and Melatonin receptors (MT1/MT2). Its flexible butyl chain allows it to probe depth within the orthosteric binding site.

Screening Logic

Unlike high-affinity leads, fragments like I3B-amide bind weakly (mM to µM range). Screening requires high-sensitivity biophysical assays like Surface Plasmon Resonance (SPR) or Ligand-Observed NMR .

Protocol: SPR Direct Binding Assay

Instrument: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran) with immobilized Target Protein (e.g., 5-HT1A).

Step-by-Step:

-

Immobilization: Amine couple the target protein to Flow Cell 2 (FC2) to a level of ~3000 RU. Leave FC1 blank (Reference).

-

Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

-

Sample Preparation: Dilute I3B-amide stock to a concentration series (e.g., 500 µM, 250 µM, 125 µM) in Running Buffer (HBS-P+ with 2% DMSO).

-

Injection:

-

Contact time: 30s (Fast on/off rates expected).

-

Flow rate: 30 µL/min.

-

Dissociation: 60s.

-

-

Analysis:

-

Subtract FC1 signal from FC2.

-

Fit steady-state affinity (

) vs. Concentration (

-

Interpretation:

-

Square Wave Binding: Indicates specific, fast kinetics typical of fragments.

-

Slow Dissociation: May indicate non-specific hydrophobic aggregation (common with indoles). Validate with a detergent-based counter-screen.

Visualizing the Screening Architecture

The following diagram illustrates the decision tree for processing I3B-amide hits.

Figure 2: Decision matrix for validating I3B-amide activity in enzymatic vs. receptor binding screens.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay | High concentration > 200 µM in aqueous buffer. | Reduce final concentration or increase DMSO to 5% (if tolerated by protein). |

| High Background (Abs) | Oxidation of indole ring to colored dimers. | Add 1 mM DTT or TCEP to buffers; Keep plates dark. |

| Non-Specific Binding | Hydrophobic nature of butyl chain. | Add 0.01% Tween-20 or BSA to the assay buffer. |

References

-

Fragment-Based Discovery: Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25). Link

-

Indole Scaffolds: Zhang, M. Z., et al. (2015). "The indole scaffold: A privileged structure in cancer drug discovery."[2] European Journal of Medicinal Chemistry. Link

-

Amidase Screening: Sharma, M., et al. (2009). "High-throughput screening of nitrile-hydrolyzing enzymes." Analytical Biochemistry. Link

-

Auxin Metabolism: Tivendale, N. D., et al. (2010). "Re-assessing the role of N-hydroxytryptamine in auxin biosynthesis." Plant Physiology. Link

-

DMSO Solubility Data: Gaylord Chemical Company.[3][4] "DMSO Solubility Data Bulletin." Link

Disclaimer: This Application Note is for research use only. Validation in specific biological systems is the responsibility of the user.

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-(1H-Indol-3-yl)butanamide

Introduction: Navigating the Formulation of a Novel Indole Derivative

4-(1H-Indol-3-yl)butanamide is an indole derivative of interest for various therapeutic areas, a class of compounds known for a wide spectrum of biological activities.[1][2] The successful in vivo evaluation of this and other novel chemical entities is critically dependent on the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure in animal models.[3][4]

A significant challenge in early-stage drug development is that many new chemical entities, including indole derivatives, exhibit poor aqueous solubility.[3][5] This can severely limit their absorption and, consequently, their therapeutic efficacy in in vivo studies.[4] As of the date of this publication, specific experimental data on the physicochemical properties of 4-(1H-Indol-3-yl)butanamide are not widely available in the public domain. Therefore, this guide provides a comprehensive, step-by-step approach to developing a suitable in vivo formulation based on predicted properties and established principles for formulating poorly soluble, indole-containing compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers a logical, tiered strategy, beginning with property prediction and solubility screening, and culminating in detailed protocols for preparing various types of formulations suitable for common routes of administration in preclinical research.

Part 1: Physicochemical Profile and Initial Considerations

Before embarking on formulation development, it is crucial to understand the likely physicochemical characteristics of the compound. Lacking experimental data, we can leverage computational tools and data from analogous structures to build a predictive profile for 4-(1H-Indol-3-yl)butanamide.[6][7]

Predicted Physicochemical Properties

The following table summarizes the predicted properties of 4-(1H-Indol-3-yl)butanamide based on Lipinski's Rule of Five and other computational models, which are key determinants of oral bioavailability and general "drug-likeness".[7][8][9]

| Property | Predicted Value | Implication for Formulation |

| Molecular Weight | ~202.25 g/mol | Well within the desired range (<500 g/mol ), suggesting good potential for absorption.[7] |

| logP (Octanol/Water) | 1.5 - 2.5 | Indicates moderate lipophilicity. The compound is likely to have poor aqueous solubility but may be soluble in organic solvents or lipids. |

| Hydrogen Bond Donors | 2 (amine and amide N-H) | Contributes to crystal lattice energy, potentially reducing solubility.[8] |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | May interact with polar solvents.[8] |

| Aqueous Solubility (logS) | Predicted to be low | This is the primary challenge to address in formulation development.[1] |

| pKa | Indole N-H (~17, weakly acidic); Amide (neutral) | The compound is unlikely to be ionizable at physiological pH, so pH-modification of the vehicle will not significantly improve solubility. |

Disclaimer: These are in silico predictions and should be confirmed experimentally.

Stability Considerations for Indole Derivatives

Indole-containing compounds can be susceptible to degradation, which must be managed to ensure the integrity of the dosing formulation.[10][11]

-

Oxidative Degradation: The electron-rich indole ring can be prone to oxidation. The use of antioxidants in the formulation may be beneficial, especially for solutions intended for longer-term storage.[12]

-

Light Sensitivity: Many heterocyclic compounds are light-sensitive. It is best practice to prepare and store formulations in amber vials or protect them from light to prevent photodegradation.

-

Crystallization: For amorphous systems or supersaturated solutions, the compound may crystallize over time.[13] Formulations should be visually inspected for precipitation before each use.

Part 2: A Tiered Strategy for Formulation Development

Given the predicted poor aqueous solubility, a systematic, tiered approach is recommended to identify the simplest effective formulation. This minimizes the use of potentially confounding excipients and saves time and resources.

Caption: Formulation Development Workflow.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining solubility and preparing various types of formulations.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of 4-(1H-Indol-3-yl)butanamide in a range of common, well-tolerated vehicles.

Materials:

-

4-(1H-Indol-3-yl)butanamide powder

-

Glass vials (e.g., 2 mL HPLC vials)

-

Microbalance

-

Vortex mixer

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or LC-MS system for quantification

-

Test Vehicles (see table below)

Procedure:

-

Preparation: Weigh approximately 2-5 mg of 4-(1H-Indol-3-yl)butanamide into each of a series of pre-weighed glass vials. Record the exact weight.

-

Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the first vial.

-

Mixing: Vortex the vial vigorously for 1-2 minutes.

-

Equilibration: Place the vial on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.

-

Visual Inspection: Observe the vial for any undissolved solid. If the solid has completely dissolved, add another aliquot of the compound and repeat steps 3-5. If solid remains, proceed to the next step.

-

Saturation: If solid is still present, add increasing volumes of the vehicle (e.g., in 100 µL increments), vortexing and shaking after each addition, until the solid dissolves or a maximum practical volume is reached. Record the total volume of vehicle added.

-

Equilibration of Saturated Solution: For vials with remaining solid, allow them to equilibrate on a shaker for at least 24 hours to ensure saturation is reached.

-

Separation: Centrifuge the saturated samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent for analysis by a validated HPLC or LC-MS method to determine the precise concentration (solubility).

-

Repeat: Repeat steps 2-9 for each test vehicle.

Table of Recommended Screening Vehicles:

| Vehicle Type | Specific Examples | Rationale |

| Aqueous Buffers | Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4 | Simplest, most physiologically compatible vehicles.[14] |

| Aqueous Suspensions | 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethylcellulose (CMC) in water | For compounds with very low aqueous solubility, these create uniform suspensions.[15] |

| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Ethanol | Organic solvents that can significantly increase the solubility of lipophilic compounds.[16][17] |

| Surfactants | 5-10% (w/v) Tween® 80 in water, 5-10% (w/v) Kolliphor® EL (Cremophor® EL) | Can improve wetting and form micelles to aid solubilization.[18] |

| Lipids | Corn oil, Sesame oil, Miglyol® 812 | For highly lipophilic compounds, suitable for oral or subcutaneous administration.[5][19] |

Protocol 2: Preparation of an Aqueous Suspension (for Oral or IP Administration)

Objective: To prepare a homogeneous and dose-uniform suspension for compounds with low aqueous solubility. This example is for a 10 mg/mL suspension.

Caption: Aqueous Suspension Preparation Workflow.

Materials:

-

4-(1H-Indol-3-yl)butanamide (e.g., 100 mg for 10 mL)

-

Methylcellulose (MC) or Sodium Carboxymethylcellulose (NaCMC)

-

Tween® 80 (Polysorbate 80)

-

Purified water or saline

-

Glass mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Graduated cylinder and amber storage vials

Procedure:

-

Prepare the Vehicle:

-

To prepare 10 mL of a 0.5% MC vehicle with 0.1% Tween® 80:

-

Heat ~5 mL of purified water to 60-70°C.

-

Slowly sprinkle 50 mg of methylcellulose onto the hot water while stirring vigorously to ensure proper dispersion without clumping.

-

Add 10 µL of Tween® 80.

-

Add 5 mL of cold water (or ice) to the mixture and continue stirring until a clear, viscous solution forms.

-

Allow the vehicle to equilibrate to room temperature.

-

-

Weigh the Compound: Accurately weigh 100 mg of 4-(1H-Indol-3-yl)butanamide.

-

Wetting and Paste Formation:

-

Place the weighed powder into a glass mortar.

-

Add a small amount of the prepared vehicle (approx. 200-300 µL) to the powder.

-

Triturate with the pestle until a uniform, smooth paste is formed. This step is critical to ensure all particles are wetted and to prevent clumping.[12]

-

-

Geometric Dilution:

-

Gradually add a small volume of the remaining vehicle (approximately equal to the volume of the paste) and continue to triturate until uniform.

-

Continue adding the vehicle in small portions, mixing thoroughly after each addition, until all the vehicle has been incorporated.

-

-

Homogenization:

-

Transfer the suspension to its final storage vial.

-

Vortex vigorously for 2-3 minutes. For smaller particles and a more uniform suspension, sonication (in a bath sonicator) for 5-10 minutes may be beneficial.

-

-

Storage and Use:

-

Store the suspension in a labeled amber vial at 2-8°C.

-

Before each dose administration, the suspension must be thoroughly re-suspended by vigorous vortexing to ensure dose uniformity.

-

Protocol 3: Preparation of a Co-Solvent Solution (for IP or Oral Administration)